D2624 is a novel anticonvulsant agent []. It belongs to a series of experimental anticonvulsants structurally related to lidocaine []. While its anticonvulsant properties are noteworthy, this analysis will focus solely on its physicochemical properties and metabolic pathways, excluding any discussion on drug dosage, administration, or side effects.
While the provided literature doesn't detail the specific synthesis process of D2624, it mentions the synthesis of a fluorinated aromatic diamine, 1,1-bis(4-amino-3,5-dimethyl-phenyl)-1-(3,5-ditrifluoromethylphenyl)-2,2,2-trifluoroethane (9FMA), through a coupling reaction involving 3',5'-ditrifluoromethyl-2,2,2-trifluoroacetophenone and 2,6-dimethylaniline catalyzed by 2,6-dimethylaniline hydrochloride []. This suggests potential synthetic routes for D2624 may involve similar coupling reactions utilizing appropriately substituted starting materials.
D2624 undergoes extensive metabolism in both rats and humans []. Key metabolic pathways include:
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7